N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide
Description
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Properties
CAS No. |
705967-94-8 |
|---|---|
Molecular Formula |
C10H21N3O2 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[[2-oxo-2-(propan-2-ylamino)ethyl]amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H21N3O2/c1-7(2)12-9(14)5-11-6-10(15)13-8(3)4/h7-8,11H,5-6H2,1-4H3,(H,12,14)(H,13,15) |
InChI Key |
GBTZBFQJMKVBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNCC(=O)NC(C)C |
Origin of Product |
United States |
Biological Activity
N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, including relevant case studies, research findings, and a data table summarizing its biological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H21N3O2
- CAS Number : 28819415
- Molecular Weight : 201.30 g/mol
The structure of this compound suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated that derivatives of similar compounds showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL for MRSA and 8 µg/mL for E. coli .
Table 1: Antimicrobial Activity Summary
The presence of the propan-2-yl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action.
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it was tested against A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. The results indicated a structure-dependent anticancer activity, with significant reductions in cell viability observed at concentrations around 100 µM .
Case Study Example :
A specific derivative incorporating a chromenon moiety exhibited enhanced anticancer activity against Caco-2 cells, reducing viability by approximately 54.9% compared to control groups . This suggests that modifications to the basic structure can significantly influence biological outcomes.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with DNA replication processes.
- Anticancer Mechanism : It is likely that the compound induces apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or by inhibiting key enzymes involved in cell cycle regulation.
Conclusion and Future Directions
This compound shows promise as an antimicrobial and anticancer agent based on preliminary studies. Future research should focus on:
- Detailed structure–activity relationship (SAR) studies to optimize its efficacy.
- In vivo studies to evaluate its therapeutic potential and safety profile.
- Exploration of its mechanisms of action at the molecular level to identify specific targets within microbial and cancerous cells.
Preparation Methods
General Synthetic Strategy
The synthesis of N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide typically involves multi-step organic transformations centered on amide bond formation and carbamoylation reactions. The key synthetic steps include:
- Formation of the aminoacetamide backbone.
- Introduction of the isopropyl carbamoyl groups via carbamoylation or coupling reactions.
- Protection and deprotection steps if required to control selectivity.
- Purification and isolation of the final compound.
Typical Reaction Scheme
A representative synthetic route can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amination | Reaction of amino acid derivative with isopropylamine or equivalent | Intermediate aminoacetamide derivative |
| 2 | Carbamoylation | Use of isopropyl isocyanate or carbamoyl chloride in suitable solvent | Formation of N-(propan-2-yl) carbamoyl group |
| 3 | Coupling | Coupling agents such as thionyl chloride, EDCI, or DCC in polar aprotic solvents | Formation of amide bond linking carbamoyl and amino groups |
| 4 | Purification | Crystallization or chromatography in solvents like dichloromethane, methanol, or ethyl acetate | Pure this compound |
Solvents and Catalysts
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), tetrahydrofuran (THF), and dichloromethane (DCM) are preferred for coupling and carbamoylation steps due to their ability to dissolve reactants and stabilize intermediates.
- Catalysts and Coupling Agents: Thionyl chloride, concentrated sulfuric acid, hydrochloric acid, and carbodiimide-based coupling agents (e.g., DCC, EDCI) are commonly used to activate carboxylic acids or amines for amide bond formation.
- Bases: Organic or inorganic bases such as triethylamine or sodium bicarbonate are employed to neutralize acid by-products and drive the reaction forward.
Temperature and Reaction Conditions
- Typical reaction temperatures range from 0°C to 50°C during sensitive coupling steps to prevent side reactions.
- Some steps may require reflux conditions or controlled cooling to optimize yield and selectivity.
- Reaction times vary from 1 hour to overnight stirring depending on reagent reactivity and solvent choice.
Detailed Example from Patent Literature
A patent (WO2016170544A1) describes a process for the preparation of structurally related carbamoyl-containing amides, which can be adapted for the target compound:
| Parameter | Details |
|---|---|
| Starting Material | Amino acid derivatives or aminoacetamide precursors |
| Coupling Agent | Thionyl chloride or carbodiimide in presence of base |
| Solvent | Dichloromethane preferred; alternative solvents include ethyl acetate, toluene |
| Temperature Range | -40°C to 30°C for coupling; room temperature for work-up |
| Work-up Procedure | Extraction with water and organic solvents; acidification to precipitate product |
| Purification | Recrystallization from methanol or isopropyl alcohol |
| Yield | Typically high, >70% depending on scale and conditions |
The process involves reacting an amino acid derivative with an isopropyl carbamoyl source under controlled conditions, followed by isolation and purification steps to obtain the target amide compound in high purity.
Analytical and Characterization Data
The preparation methods are typically validated by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying the presence of isopropyl groups and amide linkages.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the target compound.
- Infrared Spectroscopy (IR): Detects characteristic amide carbonyl stretches (~1650 cm^-1) and N-H bending vibrations.
- Melting Point Determination: Provides purity indication through sharp melting point ranges.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Key Reagents | Aminoacetamide derivatives, isopropyl isocyanate, coupling agents (DCC, EDCI, thionyl chloride) |
| Solvents | Dichloromethane, DMF, ethyl acetate, toluene |
| Catalysts/Bases | Thionyl chloride, triethylamine, sulfuric acid |
| Temperature Range | -40°C to 50°C |
| Reaction Time | 1 hour to overnight |
| Purification Methods | Crystallization, extraction, chromatography |
| Typical Yield | 70-85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
